molecular formula C7H13ClN2S B4543794 6H-1,3-Thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride CAS No. 2953-80-2

6H-1,3-Thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride

Cat. No.: B4543794
CAS No.: 2953-80-2
M. Wt: 192.71 g/mol
InChI Key: IARXRTJGUSYGCO-UHFFFAOYSA-N
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Description

6H-1,3-Thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride is a chemical compound with the molecular formula C7H12N2S·HCl It is a derivative of thiazine, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-1,3-Thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride typically involves the cyclization of chalcones with diphenylthiourea in ethanol, using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired thiazine ring structure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6H-1,3-Thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

6H-1,3-Thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6H-1,3-Thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6H-1,3-Thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride include other thiazine derivatives such as:

  • 4,6-Dimethyl-6H-1,3-thiazin-2-amine
  • 4,6,6-Trimethyl-6H-1,3-thiazin-2-one
  • 4,6,6-Trimethyl-6H-1,3-thiazin-2-thiol

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the hydrochloride salt. These features can influence its chemical reactivity, solubility, and biological activity, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

4,6,6-trimethyl-1,3-thiazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S.ClH/c1-5-4-7(2,3)10-6(8)9-5;/h4H,1-3H3,(H2,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARXRTJGUSYGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(SC(=N1)N)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183720
Record name 6H-1,3-Thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2953-80-2
Record name 6H-1,3-Thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002953802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-1,3-Thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-1,3-Thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride
Reactant of Route 2
6H-1,3-Thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride
Reactant of Route 3
6H-1,3-Thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride
Reactant of Route 4
6H-1,3-Thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride
Reactant of Route 5
6H-1,3-Thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride
Reactant of Route 6
6H-1,3-Thiazin-2-amine, 4,6,6-trimethyl-, monohydrochloride

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